molecular formula C7H13ClO2 B14555728 (1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane CAS No. 62153-50-8

(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane

Cat. No.: B14555728
CAS No.: 62153-50-8
M. Wt: 164.63 g/mol
InChI Key: XNLURDINQZVORR-RNFRBKRXSA-N
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Description

(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is a cyclopropane derivative characterized by the presence of both chloroethoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane typically involves the reaction of cyclopropane derivatives with chloroethanol and ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloroethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-(2-Bromoethoxy)-2-ethoxycyclopropane
  • (1R,2R)-1-(2-Iodoethoxy)-2-ethoxycyclopropane
  • (1R,2R)-1-(2-Fluoroethoxy)-2-ethoxycyclopropane

Uniqueness

(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62153-50-8

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(1R,2R)-1-(2-chloroethoxy)-2-ethoxycyclopropane

InChI

InChI=1S/C7H13ClO2/c1-2-9-6-5-7(6)10-4-3-8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

XNLURDINQZVORR-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1OCCCl

Canonical SMILES

CCOC1CC1OCCCl

Origin of Product

United States

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